![molecular formula C13H16N4O2S B7554744 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide](/img/structure/B7554744.png)
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide
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Overview
Description
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide, also known as EMS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. EMS has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-cancer, and anti-viral effects.
Mechanism of Action
The exact mechanism of action of 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, bacterial growth, cancer cell proliferation, and viral replication. 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has also been found to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication. In addition, 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has also been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been found to inhibit viral replication and reduce viral load in vitro and in vivo.
Advantages and Limitations for Lab Experiments
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has several advantages for lab experiments, including its broad range of biological activities and its relatively low toxicity. However, 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Future Directions
There are several future directions for research on 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide. One area of research could focus on the development of more efficient synthesis methods for 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide and its derivatives. Another area of research could focus on the identification of the specific enzymes and signaling pathways targeted by 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide in different biological systems. Furthermore, future research could explore the potential therapeutic applications of 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide in the treatment of various diseases, including inflammatory disorders, bacterial infections, cancer, and viral infections.
Synthesis Methods
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide can be synthesized using a variety of methods, including the reaction of 2-ethyl-6-methylphenylamine with pyrimidine-5-sulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product can be purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has also been found to exhibit anti-bacterial effects against a wide range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide has been found to exhibit anti-viral effects against a variety of viruses, including influenza A and herpes simplex virus.
properties
IUPAC Name |
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-3-10-6-4-5-9(2)12(10)17-20(18,19)11-7-15-13(14)16-8-11/h4-8,17H,3H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFZVLQDCDHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CN=C(N=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-ethyl-6-methylphenyl)pyrimidine-5-sulfonamide |
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